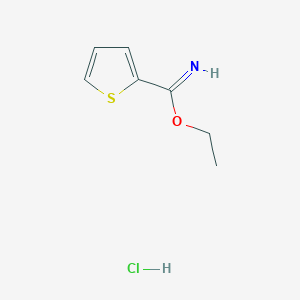

Ethyl thiophene-2-carboximidate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl thiophene-2-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYDOWSZJJYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 28537-85-1 ethyl thiophene-2-carboximidate hydrochloride literature review

CAS: 28537-85-1 Formula: C₇H₉NOS·HCl Molecular Weight: 191.68 g/mol

Executive Summary

Ethyl thiophene-2-carboximidate hydrochloride (CAS 28537-85-1) acts as a high-reactivity electrophilic intermediate, primarily utilized to introduce the thiophene moiety into complex pharmacophores. As a Pinner salt, it serves as a "masked" ester or amidine equivalent, offering a thermodynamically favorable pathway to synthesize bio-active heterocycles—specifically amidines , imidazolines , and oxazolines —which are ubiquitous in medicinal chemistry programs targeting serine proteases, nitric oxide synthases (NOS), and anti-inflammatory pathways.

This guide provides a rigorous technical breakdown of its synthesis, handling, and application, moving beyond basic properties to actionable experimental strategies.

Chemical Profile & Stability

Unlike its carbon-analog benzimidates, the thiophene ring imparts unique electronic properties (electron-rich, aromatic) that influence the stability of the imidate function.

| Property | Specification / Observation |

| Appearance | White to off-white crystalline solid. |

| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in non-polar ethers. |

| Hygroscopicity | High. The HCl salt is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to ethyl thiophene-2-carboxylate. |

| Storage | Desiccated at -20°C under inert atmosphere (Argon/Nitrogen). |

| Stability | Thermally labile; decomposes before melting if heated rapidly. The free base is unstable and is rarely isolated. |

Synthesis Protocol: The Pinner Reaction

The industrial and laboratory standard for producing CAS 28537-85-1 is the Pinner Reaction . This process requires strict exclusion of water to prevent the formation of the ester byproduct.

Mechanism

The reaction involves the acid-catalyzed addition of ethanol across the cyano group of thiophene-2-carbonitrile. The resulting imidate is trapped as the hydrochloride salt, which precipitates from the reaction matrix, driving the equilibrium forward.

Experimental Workflow (Self-Validating Protocol)

Safety Note: This reaction utilizes anhydrous HCl gas, which is corrosive and toxic. Perform in a well-ventilated fume hood.

Reagents:

-

Thiophene-2-carbonitrile (1.0 eq)

-

Absolute Ethanol (1.1 eq)

-

Anhydrous Diethyl Ether or Dioxane (Solvent)

-

Anhydrous HCl gas (Excess)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with thiophene-2-carbonitrile and absolute ethanol in anhydrous ether (0.5 M concentration).

-

Saturation: Cool the solution to 0°C using an ice/salt bath. Bubble anhydrous HCl gas through the solution for 2–4 hours.

-

Validation Point: The solution should become saturated with HCl. Weight gain of the flask can be monitored to ensure >2 eq of HCl are absorbed.

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours.

-

Observation: A heavy white precipitate (the imidate hydrochloride) will crystallize out.

-

-

Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen blanket).

-

Purification: Wash the cake with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess acid.

-

Drying: Dry under high vacuum over P₂O₅ or KOH pellets. Do not heat.

Visualization: Synthesis Pathway

Figure 1: The Pinner Synthesis pathway highlighting the critical moisture-sensitive degradation route.

Applications in Drug Discovery

The imidate salt is a "linchpin" intermediate. It is rarely the final product but serves as the electrophilic partner for nucleophiles, enabling the construction of heterocyclic rings found in bioactive molecules.

A. Synthesis of Thiophene Amidines

Amidines are bioisosteres of guanidines and are critical in designing inhibitors for serine proteases (e.g., Thrombin, Factor Xa).

-

Protocol: React CAS 28537-85-1 with ammonia (methanolic ammonia) or primary/secondary amines.

-

Conditions: The reaction is typically run in methanol at room temperature. The imidate is converted to the amidine hydrochloride.

-

Why use the Imidate? Direct addition of amines to nitriles often requires harsh conditions (high heat, Lewis acids). The imidate intermediate allows this transformation under mild conditions, preserving sensitive functional groups.

B. Synthesis of Imidazolines and Oxazolines

Reaction with 1,2-diamines (e.g., ethylenediamine) or 1,2-aminoalcohols yields 2-substituted imidazolines or oxazolines.[1][2] These scaffolds are prevalent in adrenergic receptor agonists.

Comparative Reactivity Table

| Nucleophile | Product Class | Reaction Condition | Medicinal Utility |

| Ammonia / Amines | Amidine | MeOH, RT, 12h | Protease Inhibitors, NOS Inhibitors |

| Ethylenediamine | Imidazoline | EtOH, Reflux | Adrenergic Agonists (e.g., Clonidine analogs) |

| Hydrazine | Amidrazone | EtOH, 0°C | Precursor to Triazoles (Antifungals) |

| Water | Ester | pH < 7 | Hydrolysis (Degradation pathway) |

Visualization: Divergent Synthesis Workflow

Figure 2: Divergent synthetic pathways utilizing the imidate core to access pharmacologically active scaffolds.

References

-

Pinner Reaction Mechanism & Utility

-

Thiophene in Medicinal Chemistry

-

Synthesis of Thiophene Amidines via Imidates

- General Safety & Handling of Thiophene Derivatives: Source: Fisher Scientific Safety D

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

thermodynamic properties of thiophene-2-carboximidate hydrochloride salts

An In-depth Technical Guide to the Thermodynamic Properties of Thiophene-2-Carboximidate Hydrochloride Salts

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The study of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their salts is a cornerstone of modern drug development. These properties govern critical aspects such as solubility, stability, and bioavailability, ultimately influencing the safety and efficacy of a therapeutic agent. While the thiophene moiety is a well-established scaffold in medicinal chemistry, a comprehensive understanding of the thermodynamic landscape of its carboximidate hydrochloride salt derivatives remains an area of active investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic characterization of the . We will delve into the theoretical underpinnings, present detailed experimental protocols, and explore the computational approaches necessary to build a complete thermodynamic profile of these promising compounds.

Introduction: The Significance of Thiophene-2-Carboximidate Hydrochloride Salts in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug design. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of approved drugs. The carboximidate functional group, in turn, offers a versatile platform for modifying the physicochemical properties of a molecule. When protonated to form a hydrochloride salt, the resulting compound often exhibits improved aqueous solubility and stability, which are highly desirable attributes for oral drug delivery.

The thermodynamic properties of these salts, however, are what truly dictate their behavior in a physiological environment. A thorough understanding of parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity is not merely an academic exercise; it is a prerequisite for rational drug design and formulation. These properties influence everything from the dissolution rate of a tablet to the shelf-life of the final product. This guide will provide the necessary tools to elucidate these critical parameters.

Synthesis and Structural Characterization: The Foundation of Thermodynamic Analysis

A meaningful thermodynamic investigation begins with a pure, well-characterized sample. The synthesis of thiophene-2-carboximidate hydrochloride salts typically proceeds via the Pinner reaction or related methods, starting from the corresponding nitrile.

General Synthesis Protocol

A generalized, two-step synthesis is presented below. Note that specific reaction conditions (temperature, solvent, reaction time) may need to be optimized for specific substrates.

Step 1: Formation of the Imidate Ester

-

Dissolve thiophene-2-carbonitrile in an anhydrous alcohol (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours.

-

The product, the ethyl thiophene-2-carboximidate hydrochloride, will typically precipitate and can be collected by filtration.

Step 2: (If necessary) Formation of the Amidine Hydrochloride

-

Suspend the imidate ester hydrochloride in an anhydrous solvent.

-

Add a solution of the desired amine in the same solvent.

-

Stir the reaction at room temperature until completion.

-

The final amidine hydrochloride product can be isolated by filtration and purified by recrystallization.

Critical Importance of Structural Verification

Before any thermodynamic measurements are taken, the identity and purity of the synthesized salt must be unequivocally confirmed. The following techniques are considered essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional atomic arrangement in the crystal lattice. This information is invaluable for interpreting the macroscopic thermodynamic properties. The crystal packing, hydrogen bonding network, and presence of any solvates will have a profound impact on the measured thermodynamic values.

Experimental Determination of Thermodynamic Properties

The following sections detail the primary experimental techniques for characterizing the .

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and solid-solid phase transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Accurately weigh 2-5 mg of the finely ground thiophene-2-carboximidate hydrochloride salt into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan will serve as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition.

Data Interpretation:

-

Melting Point (Tₘ): The onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak. This represents the energy required to break the crystal lattice.

-

Heat Capacity (Cₚ): Can be determined from the DSC baseline shift.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal stability and decomposition profile of the salt.

Experimental Protocol:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

Data Interpretation:

-

Decomposition Temperature (TᏧ): The temperature at which significant weight loss begins. This is a critical indicator of thermal stability.

-

Residual Mass: The mass remaining at the end of the experiment, which can provide clues about the decomposition products.

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for the experimental determination of thermodynamic properties.

Solubility Studies for Gibbs Free Energy of Solution

The solubility of a drug is a critical parameter that directly impacts its bioavailability. By measuring solubility at different temperatures, we can derive key thermodynamic quantities.

Experimental Protocol (Shake-Flask Method):

-

Prepare saturated solutions of the thiophene-2-carboximidate hydrochloride salt in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at various temperatures (e.g., 298 K, 303 K, 308 K, 313 K).

-

Equilibrate the solutions for 24-48 hours with continuous agitation to ensure equilibrium is reached.

-

Filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved salt using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility (S) is the measured concentration.

Thermodynamic Calculations: The Gibbs free energy of solution (ΔGₛₒₗ) can be calculated using the following equation: ΔGₛₒₗ = -RT ln(S) where R is the ideal gas constant and T is the absolute temperature.

The enthalpy (ΔHₛₒₗ) and entropy (ΔSₛₒₗ) of solution can be determined from the van 't Hoff plot (ln(S) vs. 1/T): ln(S) = -ΔHₛₒₗ/R * (1/T) + ΔSₛₒₗ/R

Solution Calorimetry for Enthalpy of Solution

While the van 't Hoff method provides an estimate of the enthalpy of solution, isothermal titration calorimetry (ITC) or solution calorimetry provides a direct and more accurate measurement.

Experimental Protocol (Conceptual):

-

A known amount of the salt is dissolved in a known amount of solvent inside the calorimeter.

-

The heat absorbed or released during the dissolution process is measured directly.

-

This measured heat, when normalized by the number of moles of the salt, gives the enthalpy of solution (ΔHₛₒₗ).

Computational Modeling of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful means to predict and understand the thermodynamic properties of these salts. Density Functional Theory (DFT) is a particularly useful method.

Workflow:

-

Monomer Optimization: The geometry of a single thiophene-2-carboximidate hydrochloride ion pair is optimized in the gas phase.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to calculate the vibrational, rotational, and translational contributions to the enthalpy, entropy, and Gibbs free energy.

-

Crystal Structure Prediction (CSP): If a crystal structure is not available, CSP algorithms can be used to predict the most likely crystal packing arrangements.

-

Lattice Energy Calculation: Using the predicted or experimentally determined crystal structure, the lattice energy (the energy released when the ions come together from the gas phase to form the crystal) can be calculated. This is a key component of the overall thermodynamic profile.

Diagram 2: Relationship of Key Thermodynamic Properties

An In-Depth Technical Guide to Ethyl Thiophene-2-carboximidate Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiophene-2-carboximidate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of thiophene, a privileged scaffold in numerous pharmacologically active molecules, this compound and its analogues are explored for a wide range of therapeutic applications. The thiophene ring system is a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a detailed protocol for its synthesis, its structural characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| Chemical Formula | C7H10ClNOS | [1] |

| Molecular Weight | 191.68 g/mol | [1] |

| CAS Number | 54610-52-5 | [1] |

| Appearance | Predicted to be a white to off-white crystalline solid | General knowledge of hydrochloride salts |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol | General knowledge of hydrochloride salts |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt, also known as a Pinner salt.[2][3][4]

Pinner Reaction Workflow

Caption: Potential synthetic transformations and applications of Ethyl Thiophene-2-carboximidate HCl.

Conclusion

References

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

-

PMC. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

-

PrepChem. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Available from: [Link]

-

Wikipedia. Pinner reaction. Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of N-Substituted Thiophene-2-carboxamidines via Ethyl Thiophene-2-carboximidate Hydrochloride

Application Note: AN-THIO-042

Abstract & Scope

This application note details the optimized procedure for the conversion of ethyl thiophene-2-carboximidate hydrochloride (Pinner salt) into N-substituted thiophene-2-carboxamidines via reaction with primary and secondary amines. Thiophene-2-carboxamidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzamidines in serine protease inhibitors (e.g., Factor Xa, Thrombin) and nitric oxide synthase (iNOS) inhibitors.

This guide addresses the specific challenges of handling hygroscopic imidate salts, competing hydrolysis pathways, and optimizing yields for both aliphatic and aromatic amines.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The Pinner Reaction (Stage II)

The transformation relies on the second stage of the Pinner reaction. The starting material, this compound, contains a highly electrophilic imidate carbon activated by the protonated nitrogen.

Mechanism Description:

-

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon of the imidate salt.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: Ethanol is eliminated (driven by the restoration of the C=N double bond), yielding the amidine hydrochloride.

-

Equilibrium: The reaction is generally irreversible under anhydrous conditions, but moisture can lead to the thermodynamically stable ester (hydrolysis).

Reaction Pathway Diagram

Figure 1: The nucleophilic attack of the amine on the imidate leads to the amidine. Note the critical competition with water (red dotted line), which leads to the ester byproduct.

Critical Process Parameters (CPP)

The success of this reaction is binary: it either works well or fails due to hydrolysis. Control these variables:

| Parameter | Recommendation | Rationale |

| Solvent System | Anhydrous Ethanol (EtOH) or Methanol (MeOH). | Protic solvents stabilize the transition state. Must be anhydrous to prevent ester formation. |

| Stoichiometry | 1.0 equiv Imidate : 1.1–1.5 equiv Amine. | Slight excess of amine ensures complete consumption of the moisture-sensitive imidate. |

| Temperature | 0°C to Room Temperature (RT). | Higher temperatures (Reflux) are only required for sterically hindered aromatic amines. |

| Base | Triethylamine (TEA) or DIPEA (Optional). | Required if the starting amine is a salt (e.g., amine HCl). For free amines, no base is needed; the product isolates as the HCl salt. |

| Atmosphere | Nitrogen or Argon. | Strictly exclude atmospheric moisture. |

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (Free Amines)

Best for: Primary alkyl amines (e.g., benzylamine, ethylamine).

Reagents:

-

Ethyl thiophene-2-carboximidate HCl (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

Anhydrous Ethanol (0.5 M concentration relative to imidate)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

-

Solvation: Add Ethyl thiophene-2-carboximidate HCl (e.g., 1.0 g, 5.2 mmol) to the flask. Add anhydrous ethanol (10 mL) via syringe. The salt may not fully dissolve immediately; this is normal.

-

Addition: Cool the mixture to 0°C (ice bath). Add the Amine (5.7 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 3–12 hours.

-

Checkpoint: The suspension typically clears as the imidate reacts, then may precipitate the amidine salt.

-

-

Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting imidate (Rf ~0.4) should disappear.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove ethanol.

-

Triturate the residue with anhydrous diethyl ether (Et₂O) to precipitate the Amidine Hydrochloride .

-

Filter the solid and wash with cold ether.

-

-

Purification: If necessary, recrystallize from EtOH/Et₂O.

Protocol B: Synthesis with Aromatic/Hindered Amines

Best for: Anilines or secondary amines which are less nucleophilic.

Reagents:

-

Ethyl thiophene-2-carboximidate HCl (1.0 equiv)[1]

-

Aromatic Amine (1.2 equiv)

-

Triethylamine (1.0 equiv) - Acts as an acid scavenger to keep the aniline nucleophilic.

-

Solvent: Anhydrous DMF or Ethanol.

Procedure:

-

Dissolve the aromatic amine and Triethylamine in anhydrous DMF (or EtOH).

-

Add Ethyl thiophene-2-carboximidate HCl in one portion.

-

Heat the mixture to 60–80°C for 6–18 hours.

-

Workup: Cool to RT. Pour into ice water.

-

If solid precipitates: Filter and wash with water (removes salts).

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Workflow Visualization

Figure 2: Decision tree for workup based on product solubility.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following data points.

| Method | Expected Observation (Success) | Indication of Failure (Hydrolysis) |

| 1H NMR (DMSO-d6) | Thiophene protons (3H) + Amidine NH signals (broad singlets, often >9.0 ppm). Loss of ethoxy group (-OCH₂CH₃). | Presence of ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm). |

| IR Spectroscopy | Strong C=N stretch at 1610–1660 cm⁻¹ . | Strong C=O stretch (Ester) at 1710–1730 cm⁻¹ . |

| LC-MS | Mass peak [M+H]⁺ corresponding to Amidine. | Mass peak corresponding to Ethyl Thiophene-2-carboxylate. |

Troubleshooting Guide

-

Problem: Product smells like esters (fruity).

-

Cause: Moisture ingress hydrolyzed the imidate.

-

Solution: Use fresh anhydrous solvent and dry the imidate salt in a desiccator before use.

-

-

Problem: Low yield with aniline derivatives.

-

Cause: Low nucleophilicity.

-

Solution: Switch solvent to DMF and increase temperature to 80°C.

-

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Protocols. Link

-

Caron, S., et al. (2010).[2][3] "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines." Journal of Organic Chemistry, 75(3), 945-947.[2] Link

-

Lange, U., et al. (2013). "A Lewis acid-promoted Pinner reaction."[4] Beilstein Journal of Organic Chemistry, 9, 179–185. Link

-

BenchChem. (2025). "The Pinner Reaction: A Technical Guide to the Synthesis." Link

Sources

Application Note & Protocol: Synthesis of Thiophene-2-Carboxamidrazone from Ethyl Thiophene-2-Carboximidate HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Thiophene-Based Amidrazones

Amidrazones are a unique class of compounds characterized by a distinctive R-C(=NR')NHNH₂ functional group.[1] Their true value in medicinal chemistry and synthetic organic chemistry lies in their versatility. They serve as crucial precursors for synthesizing a wide array of nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, 1,2,4-triazines, and tetrazoles.[1] Many amidrazone derivatives themselves exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1]

The thiophene ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties imparted by the sulfur heteroatom, allows it to modulate a molecule's physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[2][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of thiophene-2-carboxamidrazone. The conversion of ethyl thiophene-2-carboximidate hydrochloride to the corresponding amidrazone is a fundamental transformation that provides a key building block for the development of novel therapeutic agents and complex molecular architectures.

Reaction Principle and Mechanism

The conversion of an imidate ester hydrochloride to an amidrazone is a classic nucleophilic substitution reaction. The core principle involves the reaction of a highly nucleophilic hydrazine molecule with the electrophilic carbon atom of the imidate group.

Mechanism: The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate.

-

Elimination: The intermediate is unstable and collapses. The ethoxy group (-OEt) is an excellent leaving group, especially after protonation from the reaction medium, and is eliminated as ethanol. A final deprotonation step yields the stable amidrazone product.

The use of an imidate salt, such as the hydrochloride, is advantageous as it enhances the electrophilicity of the imidate carbon, thereby facilitating the nucleophilic attack by hydrazine.

Caption: Reaction mechanism for amidrazone synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures high purity and yield.

Materials and Reagents

-

This compound: The starting material. Ensure it is dry and stored in a desiccator.

-

Hydrazine monohydrate (NH₂NH₂·H₂O): A common and stable source of hydrazine.[6][7] Use a fresh bottle for best results.

-

Anhydrous Ethanol or Methanol: Serves as the reaction solvent. The choice of solvent is critical as it must solubilize the starting salt without reacting with it prematurely. Alcohols are ideal for this purpose.[8][9][10]

-

Deionized Water: For washing.

-

Diethyl Ether: For washing the final product.

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Condenser (optional, for reactions requiring heating)

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-2-carboximidate HCl (e.g., 10 mmol, 1 equivalent).

-

Solubilization: Add anhydrous ethanol (or methanol) (30-40 mL) to the flask. Stir the mixture at room temperature until the imidate salt is completely dissolved. The dissolution indicates the starting material is ready for reaction.

-

Nucleophile Addition: Slowly add hydrazine monohydrate (e.g., 12 mmol, 1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Causality Insight: A slight excess of hydrazine (1.1-1.5 equivalents) is used to drive the reaction to completion and ensure all the starting imidate is consumed.[10] Using a large excess can complicate purification. The reaction is typically exothermic; a slow, controlled addition prevents a rapid temperature increase.

-

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expertise Note: For many imidates, the reaction is complete within 2-4 hours at room temperature.[8] If the reaction is sluggish, it can be gently warmed to 40-50°C. Overheating should be avoided as it can lead to side reactions.

-

-

Product Isolation: Upon completion, the amidrazone product, often as a hydrochloride salt, may precipitate from the solution. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid sequentially with a small amount of cold ethanol to remove any unreacted hydrazine.

-

Follow with a wash of diethyl ether to remove residual ethanol and aid in drying.

-

-

Drying: Dry the resulting white or off-white solid under vacuum to obtain the final product, thiophene-2-carboxamidrazone.

Summary of Reaction Parameters

The following table summarizes the critical quantitative data for this protocol, allowing for easy comparison and replication.

| Parameter | Recommended Value | Rationale & Justification |

| Molar Ratio (Imidate:Hydrazine) | 1 : 1.2 | A slight excess of hydrazine ensures complete conversion of the limiting reagent (imidate).[10] |

| Solvent | Anhydrous Ethanol/Methanol | Excellent solvent for the imidate salt; the leaving group is the conjugate base of the solvent.[8] |

| Temperature | Room Temperature (20-25°C) | Sufficient for the highly reactive imidate; avoids potential side-product formation at higher temperatures.[8] |

| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; should be monitored by TLC for optimization. |

| Typical Yield | > 85% | This efficient reaction generally provides high yields of the desired product. |

| Product Appearance | White to off-white crystalline solid | The expected physical state of the purified amidrazone salt. |

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Caption: Step-by-step experimental workflow diagram.

Characterization and Validation

To confirm the identity and purity of the synthesized thiophene-2-carboxamidrazone, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of thiophene protons and the -NH and -NH₂ protons of the amidrazone moiety.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To identify the carbon skeleton, including the characteristic C=N carbon of the amidrazone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H stretches (typically a broad signal around 3100-3400 cm⁻¹) and the C=N stretch (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

These analytical methods provide a robust, self-validating system to ensure the structural integrity of the final product.[8]

References

- Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929.

- Pentelute, B. L., & Kent, S. B. (2010). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Protein and Peptide Letters, 17(4), 464-473.

- El-Awa, A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194.

- Al-Ostath, A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(i), 221-269.

- Sagan, F., et al. (2022).

- Al-Ostath, A., El-Awa, A., & El-Faham, A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(i), 221-269.

- Baviskar, A. T., et al. (2021). A new synthetic route towards multifunctionalized cyclic amidrazones for feeding chemical space. Organic & Biomolecular Chemistry, 19(3), 595-600.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-54.

- Biris, C. G., et al. (2023).

- Al-Ghorbani, M., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.

- Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD), 8(6), 133-139.

- Asati, V., & Sharma, S. (2015). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 95-101.

- Al-Ghorbani, M., et al. (2021). Thiophene-Based Compounds. Encyclopedia, 1(4), 1059-1077.

- Sivasankar, P., & Padmini, V. (2012). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. E-Journal of Chemistry, 9(4), 2329-2336.

- Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2380.

- Gouda, M. A., et al. (2013).

- Gouda, M. A., et al. (2013).

Sources

- 1. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. mdpi.com [mdpi.com]

- 5. eprajournals.com [eprajournals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]

- 9. ikm.org.my [ikm.org.my]

- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

preparation of ethyl thiophene-2-carboximidate hydrochloride via Pinner reaction

Application Note: Synthesis of Ethyl Thiophene-2-Carboximidate Hydrochloride via Pinner Reaction

Part 1: Executive Summary & Strategic Context

Objective: To provide a rigorous, reproducible protocol for the synthesis of this compound (also known as Pinner salt) from thiophene-2-carbonitrile.

Scientific Context: The Pinner reaction is the gold-standard method for converting nitriles into imidates (imino ethers) using acid catalysis. While the reaction is robust for simple aliphatic nitriles, heteroaromatic substrates like thiophene-2-carbonitrile require specific attention to electronic effects and moisture control. The resulting imidate salt is a versatile electrophilic intermediate, serving as a critical gateway to:

-

Amidines: Via reaction with ammonia/amines (common in serine protease inhibitors).

-

Orthoesters: Via reaction with excess alcohol.

-

Thiazoles/Oxazoles: Via condensation with bifunctional nucleophiles.

Critical Challenge: The imidate hydrochloride salt is hygroscopic and kinetically unstable toward hydrolysis. In the presence of moisture, it rapidly reverts to the ester (ethyl thiophene-2-carboxylate) or hydrolyzes to the amide. Success depends entirely on the exclusion of water and strict temperature control.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium species. This species is susceptible to nucleophilic attack by the oxygen atom of ethanol.

Key Mechanistic Insight: Thiophene is electron-rich (π-excessive). Unlike electron-deficient benzonitriles which are highly reactive to nucleophiles, the thiophene ring donates electron density to the nitrile carbon, potentially reducing its electrophilicity. Therefore, saturation with HCl is not just catalytic; it is required to drive the equilibrium forward and stabilize the product as the hydrochloride salt.

Figure 1: Mechanistic pathway of the Pinner reaction showing the activation of the nitrile and the competing hydrolysis pathway.

Part 3: Experimental Protocol

Safety Warning: Hydrogen chloride (HCl) gas is corrosive and toxic. Thiophene derivatives are often malodorous and potentially toxic. All operations must be performed in a well-ventilated fume hood.

Materials & Reagents

| Reagent | Role | Specification (Critical) |

| Thiophene-2-carbonitrile | Substrate | Purity >98%. Liquid/Low-melting solid. |

| Ethanol (Absolute) | Reactant/Solvent | Must be anhydrous. Dry over 3Å molecular sieves for 24h prior to use. |

| Diethyl Ether | Precipitant | Anhydrous (ACS Grade). |

| HCl Gas | Reagent | Generated in situ (H₂SO₄ + NaCl) or from a lecture bottle. |

| Drierite/CaCl₂ | Drying Agent | For guard tubes (exclusion of atmospheric moisture). |

Step-by-Step Methodology

Step 1: System Preparation (Dehydration)

-

Oven-dry a 250 mL three-necked round-bottom flask (RBF), a gas inlet tube, and a magnetic stir bar at 120°C for at least 2 hours.

-

Assemble the glassware while hot under a stream of dry nitrogen or argon.

-

Fit the flask with the gas inlet tube (extending to the bottom), a thermometer, and a calcium chloride (CaCl₂) drying tube at the outlet to prevent back-suction of moisture.

Step 2: Reagent Charging

-

Charge the flask with Thiophene-2-carbonitrile (10.9 g, 100 mmol) .

-

Add Absolute Ethanol (4.6 g, 100 mmol, 1.0 equiv) .

-

Note: Using a slight excess of ethanol (1.1 equiv) is acceptable, but large excesses can solubilize the product, making precipitation difficult.

-

-

Add Anhydrous Diethyl Ether (30-50 mL) as a co-solvent.

-

Expert Tip: Ether reduces the solubility of the imidate salt, facilitating crystallization. If the mixture is too concentrated, the salt may "oil out" rather than crystallize.

-

Step 3: HCl Saturation (The Pinner Step)

-

Cool the reaction mixture to 0°C using an ice-salt bath.

-

Begin bubbling anhydrous HCl gas through the solution with slow stirring.

-

Monitor Temperature: The reaction is exothermic. Do not allow the temperature to rise above 5°C.

-

Saturation Check: Continue bubbling until the solution is saturated.

-

Gravimetric Method: Weigh the flask before and after addition. You require at least 1.1 to 1.5 equivalents of HCl by mass (~4.0 - 5.5 g).

-

-

Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (0–4°C) for 24 to 48 hours .

Step 4: Isolation & Purification

-

After the incubation period, the mixture should contain a heavy precipitate or a solidified mass.

-

Add 100 mL of cold, anhydrous diethyl ether to the flask to complete precipitation.

-

Break up any solid lumps with a glass rod (quickly to avoid moisture absorption).

-

Filter the solid rapidly through a sintered glass funnel (Schlenk frit preferred) under inert gas or dry air.

-

Wash the filter cake with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess HCl.

-

Drying: Dry the white crystalline solid in a vacuum desiccator over KOH pellets (to absorb residual HCl) and P₂O₅ (to absorb moisture).

Part 4: Quality Control & Characterization

Since the imidate hydrochloride is an intermediate, full characterization often involves converting a small aliquot to the stable ester or amidine. However, direct analysis is possible if performed rapidly in deuterated DMSO (DMSO-d6).

Expected Data:

-

Appearance: White to off-white hygroscopic crystalline solid.

-

IR Spectroscopy (ATR):

-

~3100-2800 cm⁻¹: Broad N-H stretching (ammonium salt).

-

~1630-1650 cm⁻¹: Strong C=N stretching (Imidate characteristic).

-

Absence: The sharp Nitrile (C≡N) peak at ~2220 cm⁻¹ should be completely absent.

-

-

¹H NMR (300 MHz, DMSO-d6):

-

Note: In DMSO, you may see partial hydrolysis signals.

-

δ 11.0-12.0 (br s, 2H): =NH₂⁺ protons.

-

δ 7.8-8.2 (m, 2H): Thiophene ring protons (shifted downfield relative to nitrile).

-

δ 7.2-7.4 (m, 1H): Thiophene ring proton.

-

δ 4.4-4.6 (q, 2H): O-CH₂ -CH₃ (Deshielded by adjacent oxygen and cationic nitrogen).

-

δ 1.3-1.4 (t, 3H): O-CH₂-CH₃ .

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Product is an oil, not a solid. | Solvent too polar or temperature too high. | Add more dry ether and scratch the flask walls with a glass rod. Cool to -20°C. |

| Low Yield. | Incomplete saturation with HCl or wet ethanol. | Ensure ethanol is dried over sieves. Re-saturate with HCl gas until "fuming". |

| Product turns to liquid on filter. | Hydrolysis. High humidity in lab. | Use a Schlenk frit under nitrogen. Do not expose to air for >30 seconds. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the Pinner salt.

References

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]

- The definitive review on Pinner synthesis mechanisms and conditions.

- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. The original discovery of the reaction.

- Decroix, B., Morel, J., & Pastour, P. (1972). Recherches dans la série du thiophène. Bulletin de la Société Chimique de France, 1848. Specific applications of Pinner chemistry in thiophene series.

-

Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[1] Journal of the American Chemical Society, 84(18), 3491–3504. [Link]

- Discusses the stability and reactivity of imid

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidine Formation with Ethyl Thiophene-2-Carboximidate HCl

Status: Active Reagent ID: Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt) Reaction Class: Pinner Reaction (Stage II: Aminolysis) Support Level: Advanced Organic Synthesis

Core Directive: The "Race Against Hydrolysis"

As a researcher working with ethyl thiophene-2-carboximidate HCl , you are performing the second stage of a Pinner reaction. Your objective is to displace the ethoxy group with an amine (or ammonia) to form an amidine.

The central challenge is kinetic competition. The imidate carbon is highly electrophilic, but it does not discriminate between your amine nucleophile and adventitious water.

-

Success: Amine attack

Amidine.[1] -

Failure (Acidic/Neutral): Water attack

Ethyl thiophene-2-carboxylate (Ester reversion). -

Failure (Basic): Water attack

Thiophene-2-carboxamide (Amide formation).

Because the thiophene ring is electron-rich, it stabilizes the intermediate cation less effectively than electron-deficient aromatics (like nitrobenzene), making the imidate bond slightly more labile and prone to hydrolysis if the reaction stalls.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and eliminate the red paths.

Figure 1: Reaction landscape of imidate salts. The presence of water opens two irreversible "sinks" (Red) that consume starting material. High pH favors the Amide; Low pH favors the Ester.

Optimized Protocol: The "Anhydrous Standard"

This protocol is designed to minimize hydrolysis and maximize the nucleophilicity of the amine.

Reagents & Setup

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Must be dried over molecular sieves (3Å).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Only if using an amine salt.

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology

-

Preparation (0 min):

-

Flame-dry a round-bottom flask and cool under Argon.

-

Add Ethyl thiophene-2-carboximidate HCl (1.0 equiv).

-

Add Anhydrous EtOH (0.5 M concentration relative to imidate). Do not dissolve yet; it may remain a suspension.

-

-

Nucleophile Activation (5 min):

-

Scenario A (Free Amine): If your amine is a liquid/free base, add it directly (1.5 – 2.0 equiv).

-

Scenario B (Amine Salt): If your amine is an HCl salt, dissolve it in a separate dry flask with minimal EtOH and 1.0 equiv of TEA/DIPEA. Stir for 5 mins, then transfer to the imidate flask.

-

Note: Avoid adding excess base directly to the imidate before the amine is present, as free imidates are unstable.

-

-

The Reaction (0°C

RT):-

Cool the imidate suspension to 0°C.

-

Add the amine solution dropwise.

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 12–16 hours.

-

Checkpoint: The suspension usually clears as the imidate reacts, then precipitates again as the amidine salt forms (depending on solubility).

-

-

Workup (Non-Aqueous Preferred):

Troubleshooting Guide

Use this matrix to diagnose yield issues based on your crude NMR or LC-MS data.

| Symptom | Probable Cause | Corrective Action |

| Major Product: Thiophene-2-carboxamide | Hydrolysis (High pH) | Water entered the reaction while the pH was basic (excess TEA/DIPEA). Fix: Use strictly anhydrous solvents; reduce base equivalents; use molecular sieves in the reaction flask. |

| Major Product: Ethyl thiophene-2-carboxylate | Hydrolysis (Low pH) | Water attacked the imidate salt before the amine could. Fix: Dry the imidate salt in a desiccator before use; ensure the amine is added immediately after suspending the imidate. |

| Starting Material Unreacted | Solubility / Sterics | The imidate or amine is not in solution, or the amine is sterically hindered. Fix: Switch solvent to anhydrous DMF or a MeOH/DMF mixture. Heat gently to 40-50°C (monitor closely for decomposition). |

| Low Yield (Sticky Gum) | Hygroscopic Salt | Amidine hydrochlorides are often hygroscopic and trap solvent. Fix: Triturate with Et₂O/Hexane repeatedly. Lyophilize (freeze-dry) if water is used in the final purification. |

| "Missing" Product | Workup Loss | Amidine salts are water-soluble. If you did an aqueous extraction, the product is in the water layer. Fix: Evaporate the water layer or use n-Butanol to extract the amidine from the aqueous phase. |

Frequently Asked Questions (FAQs)

Q: Can I use Ammonia to make the unsubstituted amidine?

A: Yes. Do not use aqueous ammonium hydroxide (

Q: My imidate HCl salt smells like "rotten eggs" or sulfur. Is it bad? A: A faint sulfur smell is normal for thiophene derivatives, but a strong, sharp odor suggests decomposition. Check the proton NMR. If you see a broad singlet around 7-8 ppm (amide NH2) or loss of the ethyl group peaks (quartet/triplet), the reagent has hydrolyzed during storage.

Q: Why do you recommend 0°C start? Can't I just boil it? A: Pinner salts are thermally sensitive. Heating them alone can cause "Pinner rearrangement" to the amide or alkyl halide. Only apply heat (40-60°C) after the amine has been added and you have confirmed (via TLC/LCMS) that the starting material is stubborn.

Q: I need the free base amidine, not the HCl salt. How do I isolate it? A: After the reaction, treat the residue with a stoichiometric amount of Sodium Methoxide (NaOMe) in MeOH. The NaCl will precipitate; filter it off, and evaporate the filtrate. Warning: Free base amidines are less stable than their salts and may hydrolyze upon exposure to air/moisture.

Advanced Visualization: Troubleshooting Logic

Figure 2: Diagnostic decision tree for reaction outcomes.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Dunn, P. J. (2010). "Amidines and N-Substituted Amidines". Comprehensive Organic Functional Group Transformations II. Elsevier.

-

Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972. (Comparison of Pinner vs. Aluminum amide methods).

-

BenchChem Technical Repository. (2025). "Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis". (General troubleshooting for thiophene amidines).

- Decroix, B., et al. (1976). "Recherches dans la série du thiophène: Amidines et dérivés". Bulletin de la Société Chimique de France. (Specific synthesis of thiophene amidines).

Sources

Technical Guide: Solubility & Handling of Ethyl Thiophene-2-carboximidate Hydrochloride

Version: 1.0 | Doc ID: TS-ETC-001 Department: Technical Support & Application Science

Executive Summary & Compound Profile

Ethyl thiophene-2-carboximidate hydrochloride (often referred to as a Pinner Salt ) is a highly reactive electrophilic intermediate used primarily in the synthesis of amidines, thienopyrimidines, and other heterocyclic scaffolds.

Users frequently encounter solubility difficulties because this compound exists as an ionic salt lattice , whereas subsequent coupling reactions (e.g., with amines) are often designed for non-polar organic solvents like Dichloromethane (DCM) or Toluene.

Critical Characteristic:

-

Nature: Ionic Hydrochloride Salt (

) -

Primary Conflict: The salt form is insoluble in the solvents required for its stability, while the solvents that dissolve it (water, alcohols) often trigger decomposition.

The Solubility Matrix

The following table categorizes solvent compatibility based on solubility and chemical stability .

| Solvent Class | Examples | Solubility Status | Technical Notes & Risks |

| Chlorinated | DCM, Chloroform | Insoluble | The salt will remain as a suspension. Do not heat to force solubility (see Section 4). |

| Ethers | Diethyl Ether, THF | Insoluble | Excellent for precipitating the product during purification. |

| Alcohols | Methanol, Ethanol | Soluble | HIGH RISK. In Methanol, the ethyl group can exchange (trans-esterification) to form the methyl imidate. Prolonged exposure leads to orthoester formation. |

| Polar Aprotic | DMF, DMSO | Soluble | Good solubility, but difficult to remove during workup. High temperatures in these solvents accelerate decomposition. |

| Aqueous | Water, Saline | Soluble | FATAL. Rapid hydrolysis to ethyl thiophene-2-carboxylate (ester) and ammonium chloride. |

Workflow: Handling "The Cloudy Solution"

A common support ticket reads: "I added the imidate HCl to DCM, and it won't dissolve. Can I heat it to reflux?"

The Answer is NO. Heating an imidate hydrochloride triggers the Chapman Rearrangement or thermal decomposition into the amide and alkyl chloride, permanently destroying the material.

Protocol A: The "Free-Base" Liberation (Recommended)

If your reaction requires a homogeneous solution in an organic solvent (DCM/EtOAc), you must neutralize the HCl salt to generate the free imidate base .

⚠️ WARNING: The free base is thermally unstable and hydrolytically sensitive. It must be generated in situ or immediately before use.

Step-by-Step Methodology:

-

Suspension: Suspend the Ethyl thiophene-2-carboximidate HCl in cold DCM (

). -

Rapid Wash: Add an equal volume of ice-cold saturated

or -

Extraction: Shake vigorously for 30–60 seconds. The solid will dissolve as it converts to the free base (oil) and partitions into the DCM.

-

Separation: Quickly separate the organic layer.

-

Drying: Dry over anhydrous

(kept cold) for 2 minutes. Filter. -

Usage: Use the filtrate immediately in the next step. Do not concentrate to dryness if possible.

Protocol B: The Heterogeneous Reaction (Alternative)

If the free-base is too unstable, run the reaction as a suspension.

-

Suspend the salt in dry DCM or THF.

-

Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) directly to the reaction mixture.

-

Add the nucleophile (e.g., the amine).[1]

-

Mechanism: As the organic base neutralizes the HCl, the imidate enters the solution phase and reacts immediately with the nucleophile.

Visualizing the Stability Pathways

The diagram below illustrates the fate of the compound based on environmental conditions. Note the high-contrast paths indicating "Safe" vs. "Destructive" routes.

Figure 1: Reaction and decomposition pathways. Green paths indicate successful synthetic routes; Red paths indicate decomposition triggers.

Frequently Asked Questions (FAQ)

Q: Can I store the free base after extraction? A: No. Imidate free bases often polymerize or hydrolyze upon standing, even in the freezer. Always generate them immediately before the coupling step.

Q: Why does my product smell like an ester (fruity/sweet)? A: This indicates hydrolysis. If your solvent was not strictly anhydrous, or if the salt absorbed moisture from the air during weighing, it converted to ethyl thiophene-2-carboxylate . Ensure all solvents are dried over molecular sieves.

Q: Can I use Methanol as a solvent for the reaction with an amine? A: Yes, but with a caveat. While the salt dissolves in MeOH, the solvent competes with the amine. You may form orthoesters. If you must use an alcohol, use Ethanol (to match the ethyl group of the imidate) to prevent trans-esterification issues.

Q: The salt turned into a sticky gum during weighing. Is it still good? A: Likely not. This "gumming" is usually the result of hygroscopicity leading to partial hydrolysis. The HCl released attracts more water, creating a vicious cycle. Discard and use fresh material from a desiccator.

References

-

Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner Salt chemistry).[2]

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed hydrolysis kinetics).

- Decroix, B., et al. (1976). Recherches dans la série du thiophène: Synthèse d'amidines. Bulletin de la Société Chimique de France.

Sources

purification methods for crude ethyl thiophene-2-carboximidate hydrochloride

Product: Ethyl Thiophene-2-Carboximidate Hydrochloride

Ticket ID: PNR-THIO-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Welcome to the Technical Support Interface

You are likely accessing this guide because your Pinner synthesis workup has resulted in a sticky oil, a hydrolytically degraded solid, or a mixture contaminated with ammonium chloride.

This compound—This compound —is a "loaded spring." It is thermodynamically unstable and kinetically eager to hydrolyze back to the ester or amide. Successful purification is not about finding the right column (silica kills it); it is about kinetic management of crystallization and solubility .

Below are the specific troubleshooting protocols designed to salvage and purify your material.

PART 1: CRITICAL HANDLING (Read Before Proceeding)

The "Hydrolysis Trap" Most users lose their product during filtration. Atmospheric moisture is sufficient to collapse the imidate salt into Ethyl thiophene-2-carboxylate (ester) or Thiophene-2-carboxamide .

-

Rule 1: Never use water or aqueous washes.

-

Rule 2: All solvents must be dried (molecular sieves

or -

Rule 3: Avoid heating above 40°C. Thermal decomposition leads to the amide and ethyl chloride (Von Braun degradation).

Visualizing the Threat

The following diagram illustrates the degradation pathways you must avoid during purification.

Figure 1: Degradation pathways. Moisture leads to esterification; heat leads to amide formation.

PART 2: TROUBLESHOOTING & PURIFICATION PROTOCOLS

Issue A: "My product is a sticky oil, not a crystalline solid."

Diagnosis: This is the most common Pinner reaction issue. The crystal lattice is disrupted by trapped solvent (usually ether or dioxane) or excess HCl. The oil is likely the correct product but in a supersaturated, amorphous state.

The Fix: Anhydrous Trituration Do not attempt to recrystallize from hot solvent (see Rule 3). Instead, use mechanical agitation to force lattice formation.

-

Solvent Removal: Evaporate the reaction solvent strictly below 35°C under high vacuum.

-

The Trituration Cocktail: Add Anhydrous Diethyl Ether (10 mL per gram of crude).

-

Why? The imidate HCl is insoluble in ether, but organic impurities (unreacted nitrile, ester) are soluble.

-

-

Mechanical Stress: Vigorously scratch the side of the flask with a glass rod while the mixture is submerged in an ice bath (

). -

The "Seed" Trick: If available, add a single crystal of the pure product. If not, add a micro-spatula tip of solid

(sometimes acts as a heterogenous nucleation surface, though this adds impurity). -

Filtration: Once solidification occurs, filter rapidly under a blanket of Nitrogen/Argon.

Issue B: "I have white solids, but they are contaminated with Ammonium Chloride."

Diagnosis:

The Fix: The Differential Solubility Wash

We exploit the fact that the thiophene ring imparts significant lipophilicity to the imidate salt compared to the inorganic

| Solvent | Imidate HCl Solubility | Action | |

| Water | Soluble (Decomposes!) | Soluble | AVOID |

| Ethanol | Soluble | Slightly Soluble | Poor Separation |

| Diethyl Ether | Insoluble | Insoluble | Wash to remove oils |

| Dichloromethane (DCM) | Soluble | Insoluble | Separation Medium |

| Chloroform | Soluble | Insoluble | Separation Medium |

Protocol:

-

Take the crude solid mixture (Imidate +

). -

Suspend it in Anhydrous DCM or Chloroform (approx. 10-15 mL/g).

-

Stir vigorously for 15 minutes at room temperature.

-

Note: The Imidate HCl should dissolve; the

will remain as a suspended solid.

-

-

Filter the suspension through a sintered glass funnel (keep the liquid!).

-

Solid on filter:

(Discard). -

Filtrate: Contains purified Imidate HCl.

-

-

Precipitate: Add Anhydrous Diethyl Ether to the DCM filtrate until the solution turns cloudy, then cool to

to crystallize the pure imidate.

Issue C: "The product smells like rotten cabbage (Thiophene) or fruity (Ester)."

Diagnosis: Partial hydrolysis has occurred. The "fruity" smell is ethyl thiophene-2-carboxylate.

The Fix: The "Wash and Crash"

-

Suspend the crude solid in Anhydrous Diethyl Ether .

-

Sonicate for 5 minutes.

-

The ester and unreacted nitrile are highly soluble in ether.

-

The Imidate HCl is insoluble.

-

-

Decant the supernatant (the liquid).

-

Repeat 2-3 times until the smell dissipates.

-

Dry the remaining solid under high vacuum.

PART 3: WORKFLOW DECISION TREE

Use this logic flow to determine your next step.

Figure 2: Purification logic flow. Prioritize trituration for oils and differential solubility for salt separation.

PART 4: ANALYTICAL VALIDATION

How do you prove you have the Imidate and not the Amide?

-

IR Spectroscopy (ATR):

-

Imidate

: Look for a strong band around 1630--1650 cm⁻¹ . -

Ester

: If you see a band at 1720--1735 cm⁻¹ , you have hydrolyzed your product. -

Amide

: Bands around 1660--1680 cm⁻¹ indicate thermal rearrangement.

-

-

Proton NMR (

-DMSO):-

Warning: DMSO often contains water. Use a fresh ampoule or dry the solvent over sieves.

-

Characteristic Signal: The ethyl group (

) will shift significantly compared to the ester. -

Ammonium:

protons in the imidate usually appear broad around 10-12 ppm.

-

References

-

Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner synthesis chemistry).[2][6]

-

Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[1][2][5][9][10][11][12] Journal of the American Chemical Society, 84(18), 3491–3495. (Establishes hydrolysis kinetics and pH sensitivity).

- Decroix, B., et al. (1976). "Recherches dans la série du thiophène: Synthèse de dérivés de l'acide thiophène-carboxylique-2." Bulletin de la Société Chimique de France.

-

Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. (Comprehensive review on stability and rearrangement of imidate salts).

-

Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 26(2), 412–418. (Discusses side reactions and purification of imidates).

Sources

- 1. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization of Ethyl Thiophene-2-carboximidate Hydrochloride

Welcome to the dedicated technical support resource for the purification of ethyl thiophene-2-carboximidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this specific purification challenge. Our focus is on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of this compound, providing concise and actionable answers.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydrochloride salts of organic molecules, polar protic solvents are often a good starting point. Alcohols such as isopropanol or ethanol are excellent candidates. A two-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane , can also be effective, where the compound is dissolved in a "good" solvent (dichloromethane or ethyl acetate) and a "poor" solvent (hexane) is added to induce precipitation.[1]

Q2: Why is my this compound "oiling out" instead of forming crystals?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point but below the boiling point of the solvent. This is a common issue with hydrochloride salts. It can be caused by the solution being too saturated or cooling too rapidly. To remedy this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation. Then, allow the solution to cool more slowly to encourage the formation of a crystal lattice.[2]

Q3: My compound won't crystallize, even after cooling the solution in an ice bath. What should I do?

A3: A failure to crystallize is typically due to either the solution not being sufficiently saturated or the absence of nucleation sites for crystal growth to begin. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that doesn't work, you can add a "seed crystal" of the pure compound. If neither of these methods is successful, the solution is likely not saturated enough. You will need to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool it again.[1]

Q4: What are the likely impurities from the synthesis of this compound, and can they be removed by recrystallization?

A4: this compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of thiophene-2-carbonitrile with ethanol.[3][4] Potential impurities include unreacted thiophene-2-carbonitrile, byproducts from the hydrolysis of the imidate to the corresponding ester (ethyl thiophene-2-carboxylate), and polymeric materials. Recrystallization is generally effective at removing these types of impurities, as they will have different solubility profiles than the desired hydrochloride salt.

Q5: Is it necessary to use anhydrous solvents for the recrystallization?

A5: While the Pinner reaction itself requires anhydrous conditions to prevent hydrolysis of the imidate, the recrystallization of the resulting hydrochloride salt is less sensitive to small amounts of water.[3] However, using anhydrous solvents is still good practice to ensure reproducibility and prevent any potential degradation, especially if the purified compound is intended for sensitive downstream applications.

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.

Scenario 1: The Compound Fails to Dissolve Completely in Hot Solvent

-

Possible Cause: Insufficient solvent or the presence of insoluble impurities.

-

Troubleshooting Steps:

-

Add More Solvent: Gradually add small portions of the hot solvent to the mixture while maintaining the temperature at or near the boiling point.[5]

-

Perform a Hot Filtration: If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[6]

-

Scenario 2: Crystals Form Too Quickly and Appear as a Fine Powder

-

Possible Cause: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.

-

Troubleshooting Steps:

-

Re-dissolve and Dilute: Reheat the solution to redissolve the precipitate. Add a small amount of additional hot solvent to slightly decrease the saturation.

-

Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker and paper towels, before transferring it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5]

-

Scenario 3: The Recovered Crystals are Colored

-

Possible Cause: Presence of colored, soluble impurities.

-

Troubleshooting Steps:

-

Use Activated Charcoal: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.

-

Reheat and Filter: Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[7]

-

Scenario 4: Low Yield of Recovered Crystals

-

Possible Cause: Using too much solvent during dissolution, or washing the crystals with a solvent in which they are too soluble.

-

Troubleshooting Steps:

-

Minimize Dissolution Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

-

Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8]

-

Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6]

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with the desired solubility properties can be identified.

Materials:

-

Crude this compound

-

High-purity isopropanol (or ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in isopropanol at room temperature and upon heating. The compound should be sparingly soluble at room temperature and fully soluble at the boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot isopropanol until the solid is completely dissolved.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol.[8]

-

Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.

Materials:

-

Crude this compound

-

Dichloromethane (DCM)

-

Hexane

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot dichloromethane (the "good" solvent).

-

Induce Precipitation: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

-

Re-dissolution: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a pre-chilled mixture of dichloromethane and hexane.

-

Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

| Solvent System | Type | Rationale |

| Isopropanol or Ethanol | Single-Solvent | Good for polar hydrochloride salts; moderate polarity allows for a significant solubility difference between hot and cold conditions. |

| Dichloromethane/Hexane | Two-Solvent | Dichloromethane is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent that can effectively induce crystallization. |

| Ethyl Acetate/Hexane | Two-Solvent | Similar to DCM/Hexane, offering a slightly different polarity profile that may be advantageous for certain impurity profiles.[1] |

Visualizations

Caption: A generalized workflow for the recrystallization process.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-